1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1206990-09-1
VCID: VC7177816
InChI: InChI=1S/C23H22N4O/c1-16-6-8-19(9-7-16)26-23(28)17-10-12-27(13-11-17)22-18(14-24)15-25-21-5-3-2-4-20(21)22/h2-9,15,17H,10-13H2,1H3,(H,26,28)
SMILES: CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
Molecular Formula: C23H22N4O
Molecular Weight: 370.456

1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide

CAS No.: 1206990-09-1

VCID: VC7177816

Molecular Formula: C23H22N4O

Molecular Weight: 370.456

* For research use only. Not for human or veterinary use.

1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide - 1206990-09-1

Description

1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. The presence of a cyano group and a piperidine ring in this compound enhances its pharmacological potential.

Synthesis of 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide

The synthesis of this compound typically involves multi-step organic reactions. While specific details for this exact compound are not readily available, similar quinoline derivatives often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like microwave-assisted reactions can enhance reaction rates and yields under solvent-free conditions.

Synthetic Route

  • Formation of the Quinoline Moiety: This involves the synthesis of the quinoline ring, which can be achieved through various methods such as the Skraup reaction or the Doebner-Miller reaction.

  • Coupling with Piperidine: The quinoline moiety is then coupled with a piperidine derivative to form the core structure.

  • Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate amine, in this case, 4-methylphenylamine.

Biological Activity and Potential Applications

Quinoline derivatives, including 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide, have been studied for their potential biological activities. These compounds can act as inhibitors of protein kinases or other enzymes involved in cell signaling pathways, which are crucial in cancer therapy.

Antimalarial Activity

Similar quinoline derivatives have shown significant antimalarial activity by inhibiting translation elongation factor 2 (PfEF2) in Plasmodium falciparum, suggesting potential applications in treating malaria .

Anticancer Activity

The compound's ability to inhibit protein tyrosine kinases makes it a candidate for cancer therapy. Research indicates that compounds with similar structures have shown activity against various cancer cell lines.

Stability and Reactivity

The stability of this compound under different pH levels and temperatures should be evaluated to understand its reactivity profile better. Interactions with potential biological targets can be studied using in vitro assays.

Research Findings and Future Directions

Research on quinoline derivatives highlights their potential in medicinal chemistry. Future studies should focus on optimizing the structure of 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide for enhanced efficacy and reduced side effects.

Data Table: Comparison of Quinoline Derivatives

CompoundBiological ActivityPotential Applications
1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamideProtein kinase inhibitionCancer therapy, antimalarial
1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamideProtein tyrosine kinase inhibitionCancer therapy
Quinoline-4-carboxamidesAntimalarial activity through PfEF2 inhibitionMalaria treatment
CAS No. 1206990-09-1
Product Name 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
Molecular Formula C23H22N4O
Molecular Weight 370.456
IUPAC Name 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C23H22N4O/c1-16-6-8-19(9-7-16)26-23(28)17-10-12-27(13-11-17)22-18(14-24)15-25-21-5-3-2-4-20(21)22/h2-9,15,17H,10-13H2,1H3,(H,26,28)
Standard InChIKey HCFDUPRCPGQRJJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
Solubility not available
PubChem Compound 45501272
Last Modified Aug 19 2023

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